molecular formula C6H3ClF2O B6353880 4-Chloro-2,5-difluorophenol CAS No. 2268-02-2

4-Chloro-2,5-difluorophenol

Cat. No.: B6353880
CAS No.: 2268-02-2
M. Wt: 164.54 g/mol
InChI Key: BOEXWGNRCJUGAC-UHFFFAOYSA-N
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Description

4-Chloro-2,5-difluorophenol is a chemical compound with the molecular formula C6H3ClF2O and a molecular weight of 164.54 g/mol It is a halogenated phenol, characterized by the presence of chlorine and fluorine atoms on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,5-difluorophenol typically involves the halogenation of phenol derivatives. One common method includes the chlorination and fluorination of phenol under controlled conditions. For instance, the reaction of 2,5-difluorophenol with chlorine gas in the presence of a catalyst can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, where phenol derivatives are treated with chlorine and fluorine sources in reactors designed to handle the exothermic nature of halogenation reactions. The reaction conditions, such as temperature, pressure, and catalyst choice, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,5-difluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce quinones .

Scientific Research Applications

4-Chloro-2,5-difluorophenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2,5-difluorophenol involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of chlorine and fluorine atoms, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in applications where specific halogenation patterns are required .

Properties

IUPAC Name

4-chloro-2,5-difluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF2O/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEXWGNRCJUGAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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